molecular formula C9H7F5O2S B8103356 3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid

3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid

Cat. No.: B8103356
M. Wt: 274.21 g/mol
InChI Key: QIUUUUDYDIQTOU-UHFFFAOYSA-N
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Description

3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid is a compound that features a pentafluorosulfanyl group (-SF5) attached to a phenyl ring, which is further connected to an acrylic acid moiety. The pentafluorosulfanyl group is known for its unique physicochemical properties, including high chemical stability, resistance to hydrolysis, and strong electron-withdrawing effects . These characteristics make it an interesting subject of study in various fields, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

3-[4-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O2S/c10-17(11,12,13,14)8-4-1-7(2-5-8)3-6-9(15)16/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUUUUDYDIQTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid typically involves the introduction of the pentafluorosulfanyl group onto a phenyl ring, followed by the formation of the acrylic acid moiety. One common method involves the use of commercially available synthons substituted with the pentafluorosulfanyl group. The synthetic route may include steps such as amide coupling, reductive amination, and diazo-coupling .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. These methods would need to ensure the stability and purity of the final product while maintaining cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the phenyl ring.

Scientific Research Applications

3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid exerts its effects involves its strong electron-withdrawing pentafluorosulfanyl group. This group influences the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as binding to receptors in medicinal chemistry or forming stable complexes in material science .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Trifluoromethyl-phenyl)-acrylic Acid: Similar in structure but with a trifluoromethyl group instead of a pentafluorosulfanyl group.

    3-(4-Chlorophenyl)-acrylic Acid: Contains a chlorine atom on the phenyl ring.

    3-(4-Methyl-phenyl)-acrylic Acid: Features a methyl group on the phenyl ring.

Uniqueness

3-(4-Pentafluorosulfanyl-phenyl)-acrylic Acid is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct physicochemical properties such as higher lipophilicity, greater steric demand, and stronger electron-withdrawing effects compared to similar compounds . These properties make it particularly valuable in applications requiring high stability and specific reactivity profiles.

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